2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine
Description
2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine is a complex organic compound characterized by its unique structure, which includes a triazole ring, nitro group, and trifluoromethyl groups
Properties
Molecular Formula |
C14H11F6N5O2 |
|---|---|
Molecular Weight |
395.26 g/mol |
IUPAC Name |
2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C14H11F6N5O2/c1-23(2)4-3-11-12(25(26)27)21-22-24(11)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h3-7H,1-2H3 |
InChI Key |
LPZGHKXYVXJFQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine typically involves multiple steps. One common approach is the cycloaddition reaction to form the triazole ring, followed by the introduction of the nitro and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize the reaction conditions and scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-amino-1H-1,2,3-triazol-5-yl}-N,N-dimethyl-1-ethenamine: Similar structure but with an amino group instead of a nitro group.
(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-hydroxy-1H-1,2,3-triazol-5-yl}-N,N-dimethyl-1-ethenamine: Contains a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine imparts unique chemical and biological properties, distinguishing it from similar compounds. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
